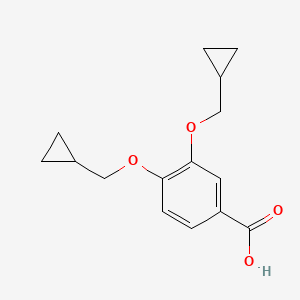

3,4-Bis(cyclopropylmethoxy)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

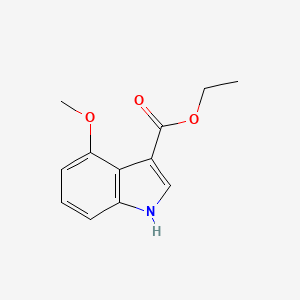

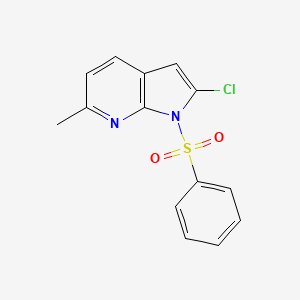

3,4-Bis(cyclopropylmethoxy)benzoic acid is a chemical compound with the molecular formula C15H18O4 . It has a molecular weight of 262.31 . The compound is a white to yellow powder or crystals .

Molecular Structure Analysis

The InChI code for this compound is1S/C15H18O4/c16-15(17)12-5-6-13(18-8-10-1-2-10)14(7-12)19-9-11-3-4-11/h5-7,10-11H,1-4,8-9H2,(H,16,17) . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

This compound is a white to yellow powder or crystals . The compound should be stored in a refrigerator .Scientific Research Applications

Use in Organic Synthesis :

- Yusubov, Drygunova, and Zhdankin (2004) discussed recyclable hypervalent iodine reagents for vicinal halomethoxylation of unsaturated compounds, highlighting their reusability in organic synthesis (Yusubov, Drygunova, & Zhdankin, 2004).

Pharmaceutical Impurity Analysis :

- Zhang et al. (2014) developed a synthetic method for an impurity in crude roflumilast, which includes 3,4-bis(cyclopropylmethoxy)benzoic acid as an intermediate. This study is significant in pharmaceutical quality control (Zhang et al., 2014).

Coordination Chemistry :

- Sivakumar et al. (2011) described the synthesis of lanthanide-based coordination polymers, showcasing the use of benzoic acid derivatives in the preparation of photophysically interesting materials (Sivakumar et al., 2011).

Hydrogen Bonding and Liquid Crystalline Networks :

- Kihara et al. (1996) explored the self-assembly of multifunctional H-bond donor and acceptor molecules, including derivatives of benzoic acid, to form liquid-crystalline network structures (Kihara et al., 1996).

Synthesis and Characterization of Polyesters :

- Blencowe et al. (2003) focused on the synthesis of hyperbranched polyesters incorporating benzoic acid monomers, demonstrating the applicability of these compounds in polymer chemistry (Blencowe, Davidson, & Hayes, 2003).

Application in Fluorescent Probes :

- Zhao et al. (2019) used tricarboxylic acids, including derivatives of benzoic acid, in the synthesis of metal–organic frameworks which can function as fluorescent probes for iron ions (Zhao, Zhao, Liu, & Meng, 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, P351, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name |

3,4-bis(cyclopropylmethoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c16-15(17)12-5-6-13(18-8-10-1-2-10)14(7-12)19-9-11-3-4-11/h5-7,10-11H,1-4,8-9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGSFZUGHYOLAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=C(C=C2)C(=O)O)OCC3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

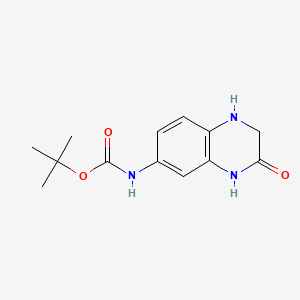

![(3R,4S)-4-(3-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B578497.png)

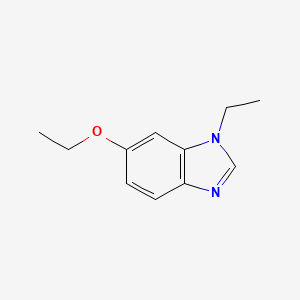

![2-Oxa-6-azaspiro[3.3]heptane oxalate](/img/structure/B578506.png)

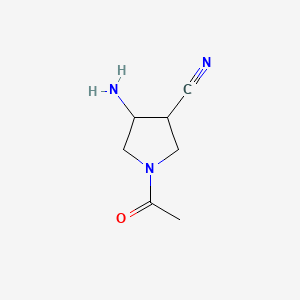

![1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid](/img/structure/B578518.png)